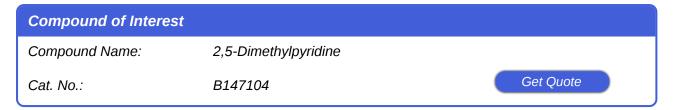


Application Notes and Protocols: 2,5-Lutidine in Pharmaceutical Synthesis

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 2,5-lutidine, also known as **2,5-dimethylpyridine**, in the synthesis of active pharmaceutical ingredients (APIs). This document includes specific examples, detailed experimental protocols, quantitative data, and visual diagrams of synthetic workflows and biological signaling pathways.

Introduction to 2,5-Lutidine in Pharmaceutical Chemistry

2,5-Lutidine is a versatile heterocyclic organic compound that serves as a key building block, reagent, and solvent in the synthesis of a variety of pharmaceuticals.[1] Its unique structural and electronic properties, including its basicity and the reactivity of its methyl groups, make it a valuable precursor for the construction of more complex molecular architectures. While a member of the lutidine family of isomers, its specific substitution pattern dictates its unique applications in pharmaceutical synthesis, distinguishing it from other isomers like 2,6-lutidine, which is primarily used as a non-nucleophilic base.

One of the notable applications of 2,5-lutidine is in the synthesis of intermediates for drugs targeting the central nervous system, such as the melatonin receptor agonist Tasimelteon.





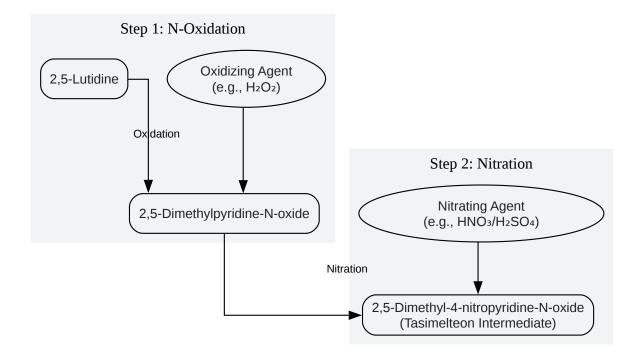
Application Example: Synthesis of a Key Intermediate for Tasimelteon

Tasimelteon is a melatonin receptor agonist used for the treatment of non-24-hour sleep-wake disorder.[2] The synthesis of this drug involves a key intermediate, 2,5-dimethyl-4-nitropyridine-N-oxide, which is prepared from 2,5-lutidine in a two-step process involving N-oxidation followed by nitration.

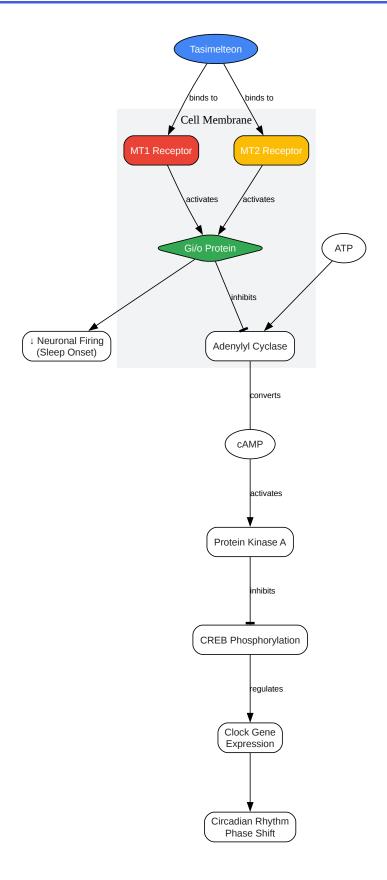
Synthetic Workflow for Tasimelteon Intermediate

The overall synthetic pathway from 2,5-lutidine to the key nitro intermediate is illustrated below.









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References

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- 2. Tasimelteon (Hetlioz[™]): A New Melatonin Receptor Agonist for the Treatment of Non-24-Hour Sleep-Wake Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
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